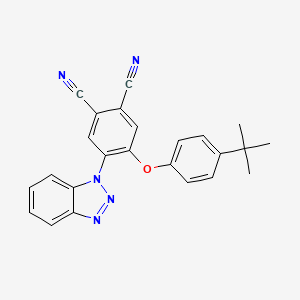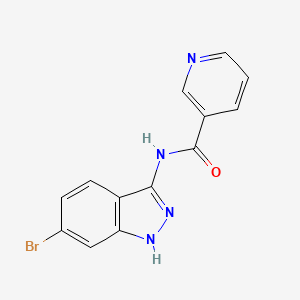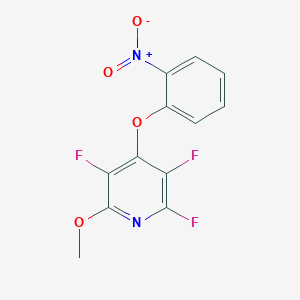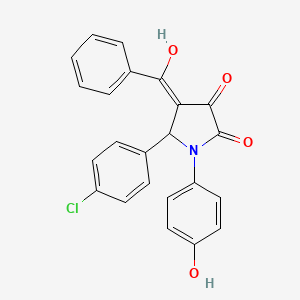
4-(1H-benzotriazol-1-yl)-5-(4-tert-butylphenoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(TERT-BUTYL)PHENOXY]-2-CYANOPHENYL CYANIDE is a complex organic compound known for its unique structural properties. It contains a benzotriazole moiety, a tert-butyl group, and two cyanide groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(TERT-BUTYL)PHENOXY]-2-CYANOPHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety. This is followed by the introduction of the tert-butyl group and the phenoxy group. The final step involves the addition of the cyanide groups under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions can occur at the cyanide groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products
Oxidation: Products include oxidized benzotriazole derivatives.
Reduction: Products include amine derivatives.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(TERT-BUTYL)PHENOXY]-2-CYANOPHENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(TERT-BUTYL)PHENOXY]-2-CYANOPHENYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity or receptor function. The cyanide groups can participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[4-(TERT-BUTYL)PHENOXY]-2-CYANOPHENYL CYANIDE is unique due to its combination of benzotriazole, tert-butyl, and cyanide groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for versatile interactions in various chemical and biological systems.
Properties
Molecular Formula |
C24H19N5O |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-(4-tert-butylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H19N5O/c1-24(2,3)18-8-10-19(11-9-18)30-23-13-17(15-26)16(14-25)12-22(23)29-21-7-5-4-6-20(21)27-28-29/h4-13H,1-3H3 |
InChI Key |
COLRXZVYXQOJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methoxyphenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868966.png)
![3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10868976.png)
![N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine](/img/structure/B10868983.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869004.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B10869009.png)

![2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate](/img/structure/B10869021.png)

![7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10869026.png)

![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869039.png)
![methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869045.png)
![N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10869057.png)
